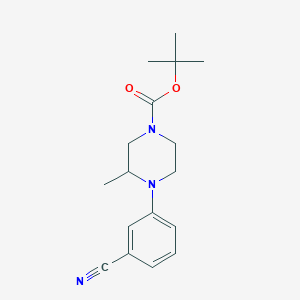

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate was prepared from 1-chloro-2,4-dinitrobenzene, tert-butyl 3-oxobutanoate, and triethylamine, where the acetyl group in tert-butyl 3-oxobutanoate cleaved off during the formation of the title molecule . This suggests that tert-butyl compounds can be synthesized through reactions involving chloro-substituted reagents and that cleavage of certain groups can occur during the process, which may be relevant for the synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate.

Molecular Structure Analysis

The molecular structure and stability of tert-butyl compounds can be analyzed using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and vibrational assignments of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated using Gaussian09 software, and the stability was analyzed using NBO analysis . This indicates that tert-butyl compounds can exhibit stability due to hyper-conjugative interactions and charge delocalization, which could also be true for tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate.

Chemical Reactions Analysis

Tert-butyl compounds can participate in various chemical reactions. The kinetics of cycloaddition between α-phenyl-N-tert-butylnitrone and activated nitriles were determined, leading to the formation of oxadiazoles . This demonstrates that tert-butyl groups can be involved in cycloaddition reactions, which could be a consideration for the chemical reactions of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be diverse. For instance, the phase behavior of tert-butyl compounds such as pivalic acid, 2-methylpropane-2-thiol, and tert-butylamine was studied under different pressures and temperatures . These studies show that tert-butyl compounds can exhibit various phase transitions and thermodynamic properties, which could be extrapolated to understand the properties of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate.

properties

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVWIVBKIHNFRW-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)

![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)

![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)